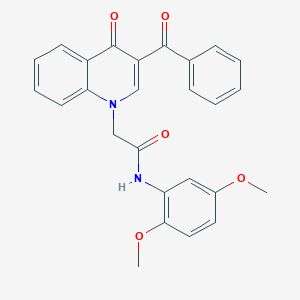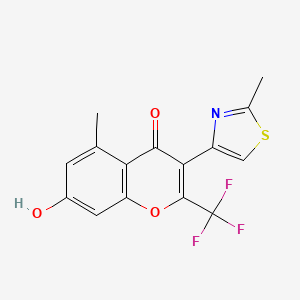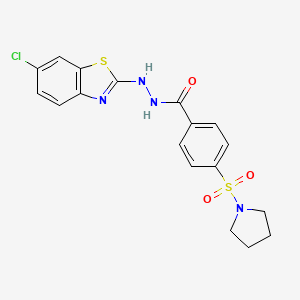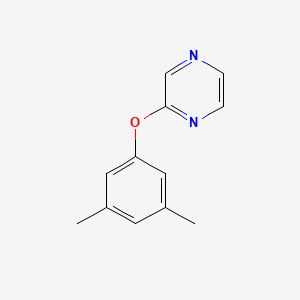
2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide (or DQPA) is a small molecule that has been studied for its potential applications in various scientific fields. DQPA is an organophosphorus compound, which is a type of compound that contains phosphorus and carbon atoms. It has been used for a variety of purposes, including as a synthetic intermediate, a reagent in organic synthesis, and a building block for drug discovery. DQPA has also been studied for its potential biomedical applications, such as its use as an anti-inflammatory, anti-cancer, and anti-bacterial agent.
科学的研究の応用
DQPA has been studied for its potential applications in various scientific fields. It has been used as a synthetic intermediate in the synthesis of other compounds, such as pyridines and quinolines. It has also been used as a reagent in organic synthesis, and as a building block for drug discovery. In addition, DQPA has been studied for its potential biomedical applications, such as its use as an anti-inflammatory, anti-cancer, and anti-bacterial agent.
作用機序
The exact mechanism of action of DQPA is not yet fully understood. However, it is believed that DQPA may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. DQPA may also act as an antioxidant by scavenging free radicals, which can cause oxidative stress and damage. Additionally, DQPA has been shown to interact with certain receptors, such as the estrogen receptor, and may modulate the activity of these receptors.
Biochemical and Physiological Effects
Studies have shown that DQPA has a variety of biochemical and physiological effects. In animal models, DQPA has been shown to reduce inflammation, reduce the growth of cancer cells, and reduce the growth of bacteria. Additionally, DQPA has been shown to have anti-oxidant and anti-apoptotic effects. It has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
The use of DQPA in laboratory experiments has several advantages. DQPA is relatively inexpensive and easy to obtain, and is stable in both acidic and basic solutions. Additionally, it is soluble in a variety of organic solvents, and can be used in a variety of synthetic reactions. However, there are some limitations to the use of DQPA in laboratory experiments. It can be toxic in high concentrations, and can react with other compounds to form toxic byproducts. Additionally, DQPA can be difficult to purify, and can be difficult to store for long periods of time.
将来の方向性
The potential applications of DQPA are still being explored, and there are a number of possible future directions for research. One possible direction is to further investigate the biochemical and physiological effects of DQPA, with a focus on its anti-inflammatory, anti-cancer, and anti-bacterial effects. Additionally, further research could be conducted to investigate the potential therapeutic applications of DQPA, such as its use in the treatment of neurodegenerative diseases. Additionally, further research could be conducted to investigate the potential for DQPA to be used as an intermediate in the synthesis of other compounds, or as a building block for drug discovery. Finally, further research could be conducted to investigate the potential for DQPA to be used as an antioxidant or to modulate the activity of receptors.
合成法
DQPA can be synthesized using a variety of methods, including the Wittig reaction, the Stille reaction, and the Suzuki reaction. The Wittig reaction involves the use of a phosphonium salt and a carbonyl compound, and is typically used to form carbon-carbon bonds. The Stille reaction involves the use of a palladium catalyst and a stannane, and is used to form carbon-carbon bonds. The Suzuki reaction involves the use of a palladium catalyst and an aryl halide, and is used to form carbon-carbon bonds. All of these methods can be used to synthesize DQPA, and the choice of method depends on the desired properties of the final product.
特性
IUPAC Name |
2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-32-18-12-13-23(33-2)21(14-18)27-24(29)16-28-15-20(25(30)17-8-4-3-5-9-17)26(31)19-10-6-7-11-22(19)28/h3-15H,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGKMIIOJDESKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide](/img/structure/B6493114.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B6493115.png)
![N'-(4-chloro-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzohydrazide](/img/structure/B6493123.png)



![(2Z)-2-[(2-methoxyphenyl)methylidene]-6-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6493143.png)

![3-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B6493154.png)
![2,4-difluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B6493166.png)
![N-(1-benzothiophen-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6493167.png)
![2-[3-(4-ethoxybenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B6493175.png)
![2-[3-(4-ethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6493183.png)